molecular formula C23H25N5O3S3 B5035565 N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide

N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide

Cat. No. B5035565
M. Wt: 515.7 g/mol
InChI Key: IMLRWXNCJUEBEP-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety has been modified in various ways to enhance its potency as an anticonvulsant agent .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties, such as the 1,3,4-thiadiazole in this compound, have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to contribute to low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are diverse and include reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities. For instance, some 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .

Future Directions

The 1,3,4-thiadiazole moiety is a promising scaffold in drug development against multifactorial diseases due to its wide range of biological activities . Future research could focus on further modifications of the 1,3,4-thiadiazole moiety to enhance its potency and reduce toxicity.

properties

IUPAC Name

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S3/c1-4-21-26-27-23(33-21)28-34(30,31)19-12-10-18(11-13-19)24-22(32)25-20(29)14-7-16-5-8-17(9-6-16)15(2)3/h5-15H,4H2,1-3H3,(H,27,28)(H2,24,25,29,32)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLRWXNCJUEBEP-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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